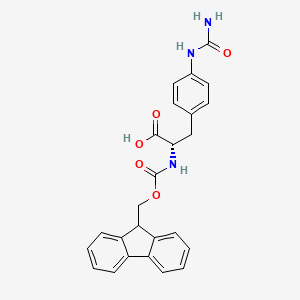

Fmoc-Aph(Cbm)-OH

Descripción general

Descripción

Fmoc-Aph(Cbm)-OH is a compound that belongs to the class of Fmoc-modified amino acids. The Fmoc group, or 9-fluorenylmethyloxycarbonyl, is commonly used as a protective group in peptide synthesis due to its stability and ease of removal. The compound this compound is specifically modified to enhance its self-assembly properties, making it useful in various scientific and industrial applications.

Aplicaciones Científicas De Investigación

Fmoc-Aph(Cbm)-OH has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex peptides and proteins.

Biology: Employed in the study of protein-protein interactions and enzyme-substrate relationships.

Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the development of functional materials, such as hydrogels and nanostructures, due to its self-assembly properties

Mecanismo De Acción

Target of Action

Fmoc-Aph(Cbm)-OH, a modified amino acid, primarily targets the formation of various structures through self-assembly . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks .

Mode of Action

The compound interacts with its targets through self-assembly, a process facilitated by the hydrophobic interactions from the fluorenyl ring and steric optimization from the linker (the methoxycarbonyl group) . This results in the formation of various structures that serve as excellent bio-organic scaffolds for diverse applications .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the self-assembly of the compound. The unique interactions, along with the driving forces induced by the peptide sequences, result in the self-assembly of Fmoc-modified amino acids and short peptides in a kinetically rapid and thermodynamically rigid manner .

Result of Action

The result of this compound’s action is the formation of various structures with unique properties . These structures serve as bio-organic scaffolds for diverse applications, including cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, solvent variation can control the morphologies resulting from self-assembly . Furthermore, pH-dependent self-assembly can modulate the optical properties of Fmoc .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Aph(Cbm)-OH typically involves the protection of the amino group with the Fmoc group. This is achieved through a reaction with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as diisopropylethylamine (DIPEA). The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature. The resulting product is then purified using techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The purification process is also scaled up, often involving high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-Aph(Cbm)-OH undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the Fmoc group, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in aqueous solution or potassium permanganate in acidic conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected amino acids.

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-β-(2-naphthyl)-alanine: Another Fmoc-modified amino acid with similar self-assembly properties.

Fmoc-ε-lysine: Known for its ability to form hydrogels with high storage modulus.

Fmoc-phenylalanine: Frequently used in the study of peptide self-assembly and material science

Uniqueness

Fmoc-Aph(Cbm)-OH is unique due to its specific modification, which enhances its self-assembly properties and makes it particularly useful in the development of functional materials. Its ability to form stable nanostructures under various conditions sets it apart from other Fmoc-modified amino acids .

Actividad Biológica

Fmoc-Aph(Cbm)-OH, or 4-[(Aminocarbonyl)amino]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine, is a compound that has garnered attention in the field of peptide synthesis and medicinal chemistry. Its unique structure allows for diverse applications, particularly in the development of peptide-based therapeutics and bioconjugates. This article reviews the biological activity of this compound, highlighting its synthesis, properties, and potential therapeutic applications.

Synthesis and Properties

This compound is typically synthesized through solid-phase peptide synthesis (SPPS), utilizing Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The synthesis involves several steps:

- Loading onto Resin : The Fmoc-protected amino acid is coupled to a resin (e.g., Rink Amide MBHA resin) using coupling agents like HATU and DIPEA.

- Fmoc Deprotection : The Fmoc group is removed using a base such as piperidine or alternatives like TMG and DEAPA to facilitate further coupling reactions .

- Cyclization : In some cases, cyclization can be performed to enhance the stability and biological activity of the resulting peptides .

Biological Activity

The biological activity of this compound can be assessed through various mechanisms:

- Receptor Binding : Studies indicate that peptides incorporating this compound exhibit binding affinity towards specific receptors, such as somatostatin receptors, which are crucial in cancer imaging and therapy .

- Antitumor Activity : Research has shown that peptides containing this compound can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .

Table 1: Biological Activity Overview

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

- Peptide-Based Imaging Agents : A study demonstrated that conjugates containing this compound showed significant uptake in somatostatin receptor-positive tumors during PET imaging, indicating its potential utility in cancer diagnostics .

- Therapeutic Applications : Another investigation revealed that peptides synthesized with this compound exhibited cytotoxic effects on cancer cell lines, suggesting their role as potential chemotherapeutic agents. These findings were supported by in vitro assays showing reduced viability of treated cells compared to controls .

Propiedades

IUPAC Name |

(2S)-3-[4-(carbamoylamino)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O5/c26-24(31)27-16-11-9-15(10-12-16)13-22(23(29)30)28-25(32)33-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,28,32)(H,29,30)(H3,26,27,31)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFPDOFBZCSQAEJ-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)NC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)NC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001139856 | |

| Record name | 4-[(Aminocarbonyl)amino]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001139856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324017-23-4 | |

| Record name | 4-[(Aminocarbonyl)amino]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=324017-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(Aminocarbonyl)amino]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001139856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.